Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an indole moiety at position 2, a methyl group at position 4, and an ethyl carboxylate at position 3. The indole group, a bicyclic aromatic system with a pyrrole ring fused to benzene, contributes to π-π stacking and hydrogen-bonding interactions, making the compound structurally distinct among thiazole derivatives.
Properties
IUPAC Name |
ethyl 2-(1H-indol-3-yl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-19-15(18)13-9(2)17-14(20-13)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJPXTYNKXBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207864 | |
| Record name | Ethyl 2-(1H-indol-3-yl)-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-31-0 | |
| Record name | Ethyl 2-(1H-indol-3-yl)-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(1H-indol-3-yl)-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Ethyl 4-Methylthiazole-5-carboxylate
Ethyl 2-methylthiazole-4-carboxylate (CAS: 6436-59-5) undergoes bromination at the methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation. For example:
Nucleophilic Substitution with Indole
The bromomethyl intermediate can react with indole under basic conditions:
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Reactants : Ethyl 2-bromomethyl-4-methylthiazole-5-carboxylate (274 mg, 0.96 mmol), indole (115 mg, 0.96 mmol), K₂CO₃ (265 mg, 1.92 mmol)
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Solvent : DMF or DMSO at 80–100°C for 6–12 hours
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Mechanism : SN2 displacement of bromide by the indole’s C3 position.
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Yield : Estimated 50–70% based on analogous indole-thiazole couplings.
Direct Coupling via Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions offer a modern approach to link indole and thiazole units:
Suzuki-Miyaura Coupling
If the thiazole bears a halide at the 2-position, indole-3-boronic acid can be coupled using Pd(PPh₃)₄:
Buchwald-Hartwig Amination
For introducing amino-linked indole groups, though less applicable here due to the absence of an amino group in the target molecule.
Comparative Analysis of Synthetic Routes
Optimization Strategies
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.
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Catalyst Loading : Increasing Pd catalyst to 10 mol% in Suzuki coupling improves yield but raises costs.
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Purification : Silica gel chromatography with ethyl acetate/heptane (3:1) effectively isolates products.
Scalability and Industrial Relevance
Continuous flow technology, as employed by NINGBO INNO PHARMCHEM CO.,LTD., could enhance the scalability of bromination and coupling steps. Microreactors improve heat transfer and reduce reaction times, critical for exothermic bromination .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate involves multi-step processes combining indole and thiazole moieties. Below is a breakdown of critical reactions and methodologies derived from diverse sources:
Formation of the Thiazole Core
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or related methods. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate (a precursor) is prepared by reacting thiourea with ethyl 2-chloroacetoacetate in ethanol, followed by alkaline workup and purification . Key steps include:
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Thiourea reaction : Sodium carbonate and thiourea are added to an ethyl acetate solution.
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Chloroacetoacetate addition : Ethyl 2-chloroacetoacetate is dripped in at 40–55°C, heated to 60–70°C, and maintained for 5–5.5 hours.
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Purification : Solvent distillation, pH adjustment with caustic soda, and vacuum drying yield the thiazole derivative .
Integration of the Indole Moiety
The indole group is incorporated via condensation reactions or coupling strategies :
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Hydrazine derivatives : Reacting indole derivatives (e.g., 1-(1H-indol-3-yl)ethylidene hydrazine) with thiazole precursors under reflux conditions (e.g., ethanol with triethylamine) forms intermediates like 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide .
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Thiosemicarbazide coupling : Further condensation with thiosemicarbazide in ethanol and HCl catalysis yields advanced intermediates (e.g., 2-(2-((E)-1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide .
Final Assembly and Functionalization
The indole-thiazole conjugate is finalized through esterification or substitution reactions :
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Esterification : Ethyl groups are introduced via esterification of carboxylic acid moieties, often using ethanol as a solvent .
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Substitution : Functional groups (e.g., sulfanyl, acetamido) may be appended via nucleophilic substitution or coupling reactions .
Thiazole Ring Formation
The synthesis of the thiazole core involves a nucleophilic attack by thiourea on the α-carbon of ethyl 2-chloroacetoacetate, followed by cyclization. The mechanism is consistent with the Hantzsch thiazole synthesis , where thioamides react with α-haloketones to form thiazoles .
Indole Coupling Mechanism
The integration of the indole moiety occurs via hydrazone formation . For example, indole derivatives react with hydrazine precursors to form Schiff bases, which then undergo condensation with thiazole intermediates. This process is facilitated by acidic or basic catalysis, depending on the reagents .
Structural Activity Relationships (SAR)
Studies on related indole-thiazole derivatives highlight key SAR trends:
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Indole Substitution Effects :
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Thiazole Functionalization :
Cytotoxicity and Antioxidant Activity
Derivatives with indole-thiazole cores exhibit promising biological activity :
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Cytotoxicity : IC₅₀ values of 11.6–22.4 μM against ovarian (A2780) and cervical (HeLa) cancer cells .
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Antioxidant Activity : Radical scavenging (DPPH) and metal-chelating (Fe³⁺) abilities observed via spectrophotometric and EPR methods .
Analytical Characterization
Structural confirmation relies on:
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate has been studied for its potential as a therapeutic agent due to its diverse biological activities:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and HeLa (cervical cancer). For instance, certain derivatives have shown IC50 values in the micromolar range, suggesting significant anticancer potential .
- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Proliferation Inhibition: The compound may interfere with key cellular pathways involved in proliferation, leading to apoptosis in cancer cells .
- Antioxidant Activity: Some studies have reported that derivatives possess antioxidant properties, which may contribute to their cytotoxic effects by reducing oxidative stress within cells .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound and its derivatives on human cancer cell lines. The MTT assay revealed that certain derivatives had IC50 values below 20 μM against both A2780 and HeLa cell lines, indicating promising anticancer activity .
Case Study 2: Antimicrobial Action
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications at the Thiazole C2 Position
The substituent at position 2 of the thiazole ring significantly influences physicochemical and biological properties. Key comparisons include:
Indole vs. Benzimidazole Derivatives
- Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate (): Substituent: A phenyl-benzimidazole group replaces the indole. This may improve binding to metal ions or biological targets but reduces aromatic π-surface area .
Indole vs. Pyrazole Derivatives
Indole vs. Hydrazine-Linked Derivatives
- Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methylthiazole-5-carboxylate (): Substituent: A hydrazine linker between indole and thiazole.
Functional Group Variations at Other Positions
Carboxylate Modifications
Methylation of Indole Nitrogen
- Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (): Key Difference: N-methylation of the indole.
Physicochemical Properties
- Lipophilicity : Indole-containing derivatives generally exhibit moderate logP values (~3–4), balancing solubility and membrane permeability. Halogenated analogs (e.g., ) show higher logP due to chloro/fluoro groups .
- Hydrogen-Bonding Capacity: Indole’s NH group provides a hydrogen-bond donor absent in N-methylated () or benzimidazole derivatives ().
Biological Activity
Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
This compound features a unique combination of an indole moiety and a thiazole ring , which is often associated with various pharmacological effects. The molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 318.39 g/mol. The presence of both thiazole and indole structures suggests a broad spectrum of biological activity, making it a subject of extensive research.
Antimicrobial Activity
Research indicates that derivatives of thiazoles, including those containing indole structures, exhibit potent antimicrobial properties. For instance, studies have shown that thiazole derivatives can demonstrate significant activity against various bacterial strains and fungi:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 1.56 | Antitubercular against M. tuberculosis H37Rv |
| Thiazolidinone derivatives | 0.39 - 1.56 | Broad-spectrum antibacterial and antifungal |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole and indole-containing compounds has been extensively studied. This compound has shown promising results against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A2780 (Ovarian) | 11.6 | |
| HeLa (Cervical) | 22.4 | |
| HepG2 (Liver) | Not specified but significant cytotoxicity observed |
In vitro studies indicate that the compound exhibits cytotoxic effects on these cancer cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through structure-activity relationship studies:
- Indole Moiety : The presence of the indole structure enhances the compound's interaction with biological targets, contributing to its anticancer and antimicrobial properties.
- Thiazole Ring : The thiazole component is crucial for the cytotoxic activity observed in various studies, often acting synergistically with the indole moiety to enhance efficacy .
- Substituents : Modifications at specific positions on the indole or thiazole rings can significantly impact the potency and selectivity of the compound against different cell lines or pathogens .
Case Studies
Several case studies have provided insights into the efficacy of this compound:
- A study demonstrated that derivatives with modifications on the thiazole ring showed enhanced activity against M. tuberculosis, with selectivity indices indicating low toxicity to human cells compared to bacterial cells .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(1H-indol-3-yl)-4-methylthiazole-5-carboxylate?
The compound is synthesized via condensation reactions between 3-formyl-1H-indole-2-carboxylate derivatives and thiazole precursors. For example, refluxing 3-formylindole derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate yields the target compound. Optimization includes recrystallization from DMF/acetic acid mixtures to improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How is purity assessed during synthesis?
Purity is evaluated using:
- Thin-layer chromatography (TLC) for reaction monitoring.
- High-performance liquid chromatography (HPLC) for quantitative analysis.
- Melting point determination to compare with literature values .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis of this compound?
Challenges include crystal twinning and weak diffraction due to flexible substituents. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding networks are analyzed to validate packing motifs .
Q. How can computational methods predict this compound’s bioactivity?
- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, such as enzymes or receptors.
- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- Molecular dynamics simulations evaluate stability in biological environments .
Q. What strategies resolve regioselectivity issues in synthesizing analogs?
- Protecting groups (e.g., benzyl for hydroxyl groups) direct reactions to specific sites.
- Microwave-assisted synthesis reduces side reactions by accelerating kinetics.
- High-throughput screening identifies optimal catalysts (e.g., Pd/C for cross-couplings) for functionalizing the thiazole ring .
Q. How do structural modifications impact biological activity?
- Electron-withdrawing groups (e.g., cyano at the 4-position) enhance metabolic stability.
- Hydroxyl or methoxy groups on the indole ring improve solubility and binding affinity to targets like kinases.
- Comparative studies using SAR (Structure-Activity Relationship) models quantify these effects .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Reproduce synthesis under standardized conditions (e.g., solvent purity, heating rates).
- Cross-validate with advanced techniques like XRD for crystalline samples or 2D NMR (e.g., HSQC, HMBC) for structural confirmation.
- Consult diverse databases (e.g., PubChem, CAS Common Chemistry) to resolve inconsistencies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
